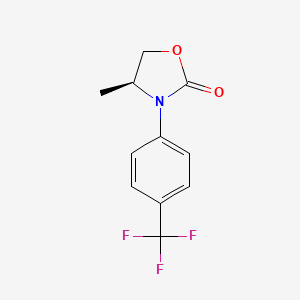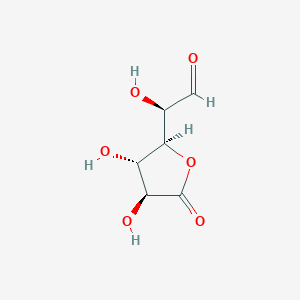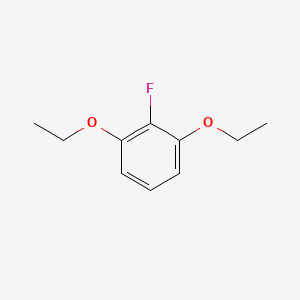
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridinone core substituted with a tetrahydrofuran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one typically involves the reaction of 6-hydroxy-2-pyridone with tetrahydrofuran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinone ring can be reduced to a piperidone ring using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydrofuran-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Oxo-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Reduction: 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)piperidin-2-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-pyridone: Lacks the tetrahydrofuran-2-yloxy group, making it less versatile in certain chemical reactions.
4-Hydroxy-2-pyridone: Similar core structure but different substitution pattern, leading to different chemical and biological properties.
Tetrahydrofuran-2-yl chloride: Used as a reagent in the synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a tetrahydrofuran-2-yloxy group on the pyridinone core
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
6-hydroxy-4-(oxolan-2-yloxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO4/c11-7-4-6(5-8(12)10-7)14-9-2-1-3-13-9/h4-5,9H,1-3H2,(H2,10,11,12) |
Clave InChI |
HAMDZOSEANAWTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)OC2=CC(=O)NC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12862096.png)

![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)

![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)


![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)





